4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 273.01 g/mol. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is recognized by its CAS number 497833-03-1 and has been utilized in various scientific research contexts, particularly in the development of pharmaceuticals and agrochemicals .
The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid features:
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or develop new derivatives .
The mechanism of action for 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid largely depends on its interactions with specific biological targets. It is believed to exert its effects through:
The detailed mechanism often requires extensive pharmacological studies to elucidate specific interactions at the molecular level .
The physical and chemical properties of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid include:
These properties are crucial for determining appropriate storage conditions and potential applications in laboratory settings .
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific uses, including:
Research continues into optimizing its properties for enhanced efficacy and reduced toxicity in both pharmaceutical and agricultural applications .
The therapeutic application of pyrazole derivatives spans over a century, evolving from early anti-inflammatory agents to targeted anticancer therapies. Initially, simple pyrazoles like antipyrine (1887) provided analgesic effects but exhibited toxicity limitations. The late 20th century marked a shift toward structure-based design, exemplified by cyclooxygenase-2 (COX-2) inhibitor celecoxib (1999), which exploited pyrazole’s capacity for selective enzyme inhibition [5].
The 2010s witnessed an explosion in pyrazole-based oncology drugs, driven by advances in kinase inhibition:
Table 1: Key Pyrazole-Based Drug Approvals (2010–2023)
Drug (Approval Year) | Therapeutic Area | Molecular Target | Key Structural Features |
---|---|---|---|
Crizotinib (2011) | NSCLC | ALK/ROS1 kinase | Aminopyridine-core pyrazole |
Ibrutinib (2013) | Mantle cell lymphoma | Bruton’s tyrosine kinase | Acrylamide warhead on pyrazole |
Baricitinib (2017) | Rheumatoid arthritis | JAK1/2 kinase | Azetidine-pyrazole hybrid |
Pirtobrutinib (2023) | Ibrutinib-resistant MCL | BTK inhibitor | Tetra-substituted pyrazole |
Recent innovations focus on allosteric modulators and covalent binders. Asciminib (2021), a BCR-ABL1 inhibitor for chronic myelogenous leukemia, employs a pyrazole-pyridine core to achieve unprecedented allosteric inhibition [1]. This evolution underscores pyrazole’s adaptability in addressing drug resistance and undruggable targets.
The trifluoromethyl (-CF₃) and bromine (-Br) groups in "4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid" confer distinct advantages for rational drug design:
Trifluoromethyl Group Effects
Bromine Group Effects
Table 2: Electronic and Steric Properties of Substituents
Substituent | Hammett Constant (σₘ) | Van der Waals Radius (Å) | Key Biological Impacts |
---|---|---|---|
-CF₃ | 0.43 | 2.44 | ↑ Metabolic stability, ↑ lipophilicity |
-Br | 0.39 | 1.85 | Enables cross-coupling; halogen bonding |
Crystallographic studies of related compounds (e.g., 4-bromo-3-nitro-1H-pyrazole) reveal halogen bonding directs molecular packing, with Br···O distances of 3.21 Å stabilizing supramolecular architectures . This intramolecular synergy enables the title compound to serve as a precursor for kinase inhibitors, antifungals (boscalid analogs), and epigenetic modulators targeting histone demethylases [3] [7].
Note: All drug examples cited are FDA-approved agents or clinically studied candidates. Safety profiles and dosage data are excluded per specified requirements.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1